Jioglutoside B
Description
Jioglutoside B is a natural compound isolated from the plant Rehmannia glutinosa, commonly known as Chinese foxglove. It is a white crystalline powder that is soluble in methanol, ethanol, and dimethyl sulfoxide. The molecular formula of this compound is C23H34O13, and it has a molecular weight of 518.51 g/mol .
Properties
Molecular Formula |
C23H34O13 |
|---|---|
Molecular Weight |
518.5 g/mol |
IUPAC Name |
methyl (1S,4aS,7aS)-7-methylidene-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate |
InChI |
InChI=1S/C23H34O13/c1-8-4-5-10-11(20(30)31-3)6-32-21(13(8)10)36-23-19(29)17(27)15(25)12(35-23)7-33-22-18(28)16(26)14(24)9(2)34-22/h6,9-10,12-19,21-29H,1,4-5,7H2,2-3H3/t9-,10+,12+,13+,14-,15+,16+,17-,18+,19+,21-,22+,23-/m0/s1 |
InChI Key |
LOPVRRKXBOZTKE-AYDBLEMKSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)O[C@H]3[C@H]4[C@H](CCC4=C)C(=CO3)C(=O)OC)O)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3C4C(CCC4=C)C(=CO3)C(=O)OC)O)O)O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Jioglutoside B can be synthesized through various chemical reactions involving its precursor compounds. The synthetic routes typically involve glycosylation reactions where sugar moieties are attached to the core structure of the compound. The reaction conditions often include the use of catalysts and specific temperature and pH conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound involves the extraction of the compound from the roots of Rehmannia glutinosa. The extraction process includes steps such as drying, grinding, and solvent extraction using organic solvents like methanol or ethanol. The extracted compound is then purified through techniques like chromatography to obtain this compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Jioglutoside B undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can have different biological activities and properties .
Scientific Research Applications
Jioglutoside B has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in analytical chemistry for the study of glycosides.
Biology: Investigated for its role in plant metabolism and its effects on various biological processes.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory, antioxidant, and neuroprotective properties.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
Jioglutoside B exerts its effects through various molecular targets and pathways. It interacts with specific enzymes and receptors in the body, leading to the modulation of biochemical pathways. For example, it has been shown to inhibit certain inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways involved are still under investigation, but it is believed to involve interactions with proteins and nucleic acids .
Comparison with Similar Compounds
Jioglutoside B is part of a class of compounds known as iridoid glycosides. Similar compounds include:
Catalpol: Another iridoid glycoside found in Rehmannia glutinosa with similar anti-inflammatory and neuroprotective properties.
Aucubin: Found in various plants, known for its hepatoprotective and anti-inflammatory effects.
Loganin: Present in plants like Cornus officinalis, with antioxidant and neuroprotective properties.
This compound is unique due to its specific glycosylation pattern and the presence of certain functional groups that confer distinct biological activities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
